

Ortho-formylation of methyl 2-(4-hydroxyphenyl)acetate protocols

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Compound of Interest

Compound Name: Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

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An Application Guide to the Ortho-Formylation of Methyl 2-(4-hydroxyphenyl)acetate

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the regioselective ortho-formylation of methyl 2-(4-hydroxyphenyl)acetate to synthesize **methyl 2-(3-formyl-4-hydroxyphenyl)acetate**. This key intermediate is valuable in the synthesis of various fine chemicals, pharmaceuticals, and biologically active compounds.^[1] This guide explores multiple synthetic routes, delving into the mechanistic underpinnings and providing detailed, field-tested protocols to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Challenge

The target molecule, **methyl 2-(3-formyl-4-hydroxyphenyl)acetate**, requires the selective introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group on the phenyl ring. The hydroxyl group is an activating, ortho-para directing group, which facilitates electrophilic aromatic substitution. However, the para-substituted methyl acetate moiety, being weakly electron-withdrawing, can slightly deactivate the ring and influence regioselectivity. Achieving high ortho-selectivity while avoiding para-formylation or diformylation is the central challenge. This guide evaluates several established methods, providing the rationale to select the most suitable protocol based on yield, selectivity, safety, and available resources.

Comparative Overview of Key Formylation Methodologies

Several classical and modern organic reactions can be employed for the ortho-formylation of phenols. The choice of method depends critically on the substrate's sensitivity, desired yield, and scalability. Below is a comparative summary of the most relevant protocols.

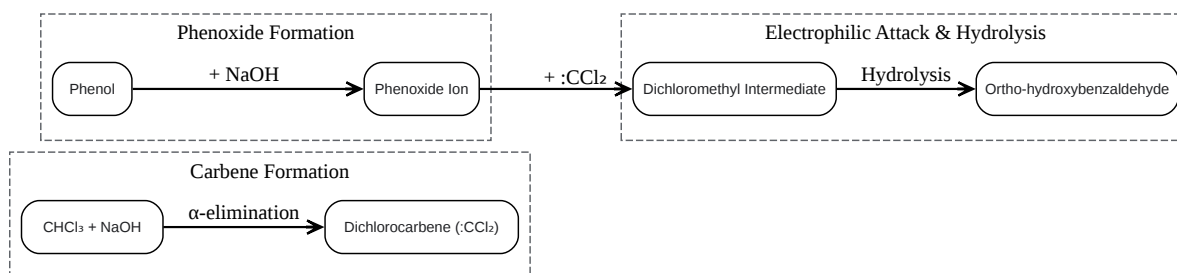
Method	Formylating Agent	Catalyst/Conditions	Advantages	Disadvantages
Magnesium-Mediated (Casnati-Skattebøl)	Paraformaldehyde	MgCl ₂ , Triethylamine (Et ₃ N)	Excellent ortho-selectivity, high yields, mild conditions, applicable to substrates with electron-withdrawing groups. [2] [3]	Requires strictly anhydrous conditions; reagent quality is critical. [3] [4]
Reimer-Tiemann Reaction	Chloroform (CHCl ₃)	Strong base (e.g., NaOH)	Widely known, uses common reagents.	Often gives moderate yields, issues with regioselectivity (para-isomer formation), harsh basic conditions, uses toxic chloroform. [5] [6] [7]
Rieche Formylation	Dichloromethyl methyl ether	Lewis Acid (e.g., TiCl ₄)	Excellent yields, good regioselectivity for electron-rich phenols. [8] [9] [10]	Uses highly toxic/carcinogenic formylating agent and a corrosive Lewis acid requiring inert atmosphere. [2]
Duff Reaction	Hexamethylenetetramine (HMTA)	Acidic medium (e.g., acetic acid, TFA)	Simple setup, inexpensive reagents. [11] [12]	Generally low yields (15-20%), requires heating, mechanism can be complex. [11] [13] [14]

Method 1: Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl)

This method is highly recommended for its superior ortho-selectivity and high yields, even with moderately deactivated phenols.[15] The reaction proceeds via a magnesium phenoxide intermediate, where chelation directs the electrophilic attack of formaldehyde exclusively to the ortho position.[2]

Reaction Mechanism

The key to the high ortho-selectivity is the formation of a magnesium chelate. Triethylamine deprotonates the phenol, which then coordinates with $MgCl_2$ to form a phenoxymagnesium chloride intermediate. This complex then reacts with formaldehyde in a six-membered, chair-like transition state, directing formylation to the ortho position. Subsequent acid workup liberates the desired salicylaldehyde derivative.



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References

- 1. chembk.com [chembk.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Rieche formylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. grokipedia.com [grokipedia.com]
- 14. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
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